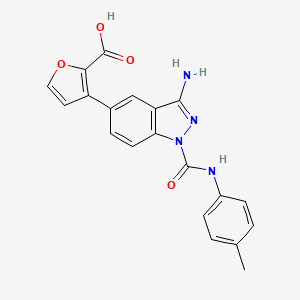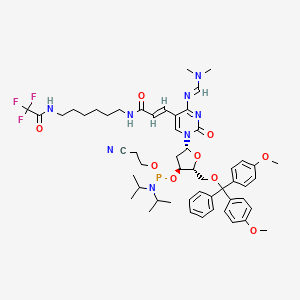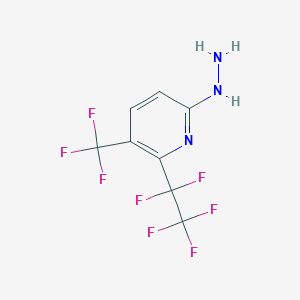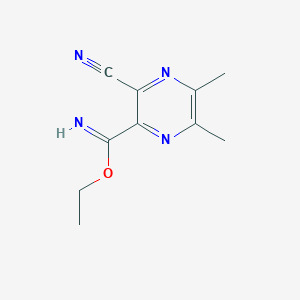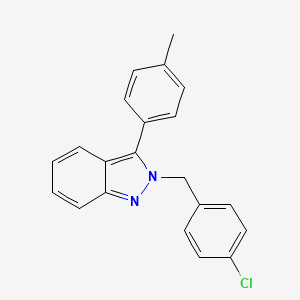
2-(4-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzyl)-3-(p-tolyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-3-(p-tolyl)-2H-indazole typically involves the reaction of 4-chlorobenzyl chloride with p-tolylhydrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the indazole ring.
Industrial Production Methods
Industrial production of 2-(4-chlorobenzyl)-3-(p-tolyl)-2H-indazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(4-chlorobenzyl)-3-(p-tolyl)-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学研究应用
2-(4-chlorobenzyl)-3-(p-tolyl)-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-chlorobenzyl)-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(4-chlorobenzyl)-3-(p-tolyl)-2H-benzimidazole
- 2-(4-chlorobenzyl)-3-(p-tolyl)-2H-quinazoline
- 2-(4-chlorobenzyl)-3-(p-tolyl)-2H-pyrrole
Uniqueness
2-(4-chlorobenzyl)-3-(p-tolyl)-2H-indazole is unique due to its specific substitution pattern and the presence of both the 4-chlorobenzyl and p-tolyl groups
属性
CAS 编号 |
872681-97-5 |
|---|---|
分子式 |
C21H17ClN2 |
分子量 |
332.8 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C21H17ClN2/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)23-24(21)14-16-8-12-18(22)13-9-16/h2-13H,14H2,1H3 |
InChI 键 |
CLUXFAXCBHHVSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


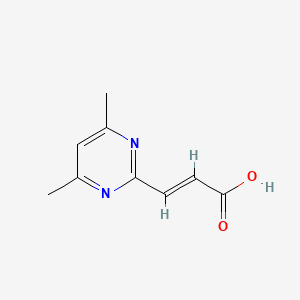
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
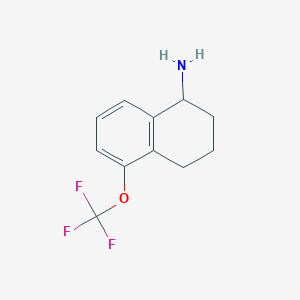
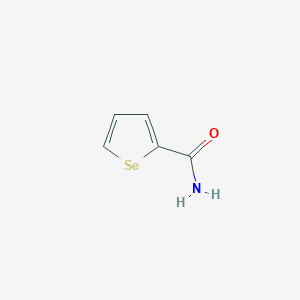
![2-[Butyl(ethyl)amino]-2-phenylacetic acid](/img/structure/B13105827.png)

![6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13105845.png)
